molecular formula C14H9Cl2NO2 B2668998 (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate CAS No. 331462-09-0

(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate

Cat. No.: B2668998
CAS No.: 331462-09-0
M. Wt: 294.13
InChI Key: ZWJOCLTUZYPQPA-RQZCQDPDSA-N
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Description

(E)-[(4-Chlorophenyl)methylidene]amino 4-chlorobenzoate (CAS 331462-09-0) is a high-purity synthetic organic compound supplied for research and development purposes. This molecule features a 4-chlorobenzoate ester backbone linked by an imine (azomethine) group to a 4-chlorophenyl ring, forming a conjugated system . The specific (E)-configuration at the imine bond is a key structural characteristic that influences its spatial geometry and potential for intermolecular interactions. This compound serves as a versatile chemical building block in medicinal and agrochemical research. The imine functional group (-CH=N-) is a defining feature of Schiff bases, a class of compounds known for their diverse biological activities and applications in catalyst development, organic synthesis, and materials science . Researchers can utilize this compound to develop novel Schiff base complexes or as a precursor for further chemical derivatization. Structurally related compounds have demonstrated significant research value. For instance, certain chlorinated benzoate derivatives have been investigated as potential plant immune-priming agents, functioning as partial agonists of salicylic acid to enhance disease resistance in plants . Furthermore, chlorinated aromatic systems are a common pharmacophore in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine atoms, underscoring the importance of such building blocks in drug discovery . The specific stereochemistry and substitution pattern of this compound make it a candidate for exploration in these and other areas, including materials science and coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, use, and disposal of this chemical.

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-12-5-1-10(2-6-12)9-17-19-14(18)11-3-7-13(16)8-4-11/h1-9H/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJOCLTUZYPQPA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chloroaniline, followed by esterification with benzoic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl rings enhance thermal stability and influence π-π stacking in crystalline states .
  • The 4-chloro substitution in the target compound is critical for its bioactivity, as seen in imprimatinC1, which acts as a partial agonist of salicylic acid in plant immunity .

Benzoate Derivatives with Bioactive Substituents

Key Observations :

  • The oxime ester group in the target compound differentiates it from thiazole derivatives (e.g., ), which prioritize Fe³⁺ reduction via electron-donating substituents .
  • ImprimatinC1 derivatives (e.g., d1–d5) demonstrate that bioactivity is sensitive to stereochemistry (E vs. Z) and substituent bulkiness .

Thermal Stability

  • The dual 4-Cl substitution in the target compound likely increases melting points compared to methyl- or ethoxy-substituted analogs (e.g., 179–180.5°C for compound 16 with a dimethylamino group) .

Biological Activity

(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C15H12Cl2N2O2
  • Molecular Weight : 325.17 g/mol

The presence of chlorinated aromatic rings is significant for its biological activities. Chlorine substituents often enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Properties

Research indicates that (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate exhibits notable antimicrobial activities. In vitro studies have shown that it possesses efficacy against various strains of bacteria and fungi:

  • Gram-positive bacteria : Strong activity observed.
  • Gram-negative bacteria : Moderate to weak activity noted, particularly against Escherichia coli.
  • Fungal strains : Effective against Candida albicans.

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

Table 1 summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (μM)Reference
HepG215
MCF-720
A549 (lung)18

Structure-Activity Relationship (SAR)

SAR studies have provided insights into how structural modifications influence the biological activity of this compound. The presence of the chlorophenyl group has been correlated with enhanced biological activity:

  • Chlorine Substitution : The position and number of chlorine atoms significantly impact both antimicrobial and anticancer activities. For instance, compounds with multiple chlorine substitutions on the benzene rings demonstrated increased potency compared to their non-chlorinated counterparts.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in 2023 evaluated the antimicrobial potency of various derivatives of (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate. The results indicated that derivatives with additional electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment :
    Another research effort focused on the anticancer properties of this compound, revealing that it induces apoptosis in MCF-7 cells through the activation of caspase pathways . The study highlighted the importance of the imine functional group in mediating these effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation reactions between 4-chlorobenzoyl chloride and hydrazine derivatives. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (60–80°C), and solvent polarity (e.g., ethanol or DMF). Catalysts like pyridine or triethylamine may enhance yield by neutralizing HCl byproducts. Purity is confirmed via TLC or HPLC .
  • Data Contradictions : Conflicting reports on optimal solvent systems (polar vs. non-polar) suggest testing under inert atmospheres (N₂/Ar) to minimize hydrolysis side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and confirms the imine bond geometry. SHELX software is standard for refinement .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the methylidene imine peak (δ ~8.5 ppm). Discrepancies in peak splitting may arise from tautomerism .
  • FT-IR : Confirms C=N stretch (~1600–1650 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Analysis : Hydrogen bonding (N–H···O=C) and π-π stacking between chlorophenyl rings dominate. Graph set analysis (Etter’s rules) reveals R₂²(8) motifs in hydrogen-bonded dimers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Molecular docking : Screens against enzyme targets (e.g., cytochrome P450) using AutoDock Vina. The 4-chlorobenzoate moiety may sterically hinder binding in certain pockets .
    • Contradictions : Divergent docking scores across software (e.g., AutoDock vs. GOLD) necessitate cross-validation with experimental IC₅₀ assays.

Q. What mechanistic insights explain the compound’s potential enzymatic degradation in environmental systems?

  • Pathways :

  • Dehalogenation : Pseudomonas sp. CBS-3’s 4-CBA dehalogenase homologs may cleave the chlorobenzoate ester via acyl-adenylate intermediates. Homology modeling identifies conserved (T,S)SG(T,S)G(L,X)PK motifs critical for catalysis .
  • Oxidative degradation : LC-MS/MS detects hydroxylated metabolites (m/z +16) under UV/H₂O₂ treatment, suggesting radical-mediated pathways .

Q. How do structural modifications (e.g., substituent position) affect supramolecular assembly or bioactivity?

  • Case Study :

  • 4-Chloro vs. 2-chloro substitution : 4-Chlorophenyl derivatives exhibit higher thermal stability (TGA: ΔTₐ = ~20°C) due to symmetric packing.
  • Biological impact : 4-Chlorobenzoate analogs show enhanced antifungal activity (MIC = 8 µg/mL against Candida spp.) compared to non-halogenated counterparts, likely due to increased lipophilicity (logP ~3.2) .

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